molecular formula C20H31NO2S B083691 Cetiedil CAS No. 14176-10-4

Cetiedil

Cat. No. B083691
CAS RN: 14176-10-4
M. Wt: 349.5 g/mol
InChI Key: MMNICIJVQJJHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetiedil is an antisickling agent and a vascular smooth muscle relaxant . It is an amphiphilic molecule and belongs to the class of organic compounds known as azepanes . These are organic compounds containing a saturated seven-member heterocycle, with one nitrogen atom .


Synthesis Analysis

The synthesis of Cetiedil involves the Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid, which gives cyclohexyl (thiophen-3-yl)acetic acid . The sodium salt of the resulting acid is then esterified with 1-(2-chloroethyl)azepane to produce Cetiedil . A total synthesis and circular dichroism spectra of the enantiomers of Cetiedil is described .


Molecular Structure Analysis

Cetiedil has a molecular formula of C20H31NO2S . Its average mass is 349.531 Da and its monoisotopic mass is 349.207550 Da .


Chemical Reactions Analysis

Cetiedil is an amphiphilic molecule with a critical micelle concentration in 5 mM phosphate buffer with 150 mM NaCl of approximately -8.8 mM . Large amounts of Cetiedil associate with membrane samples .


Physical And Chemical Properties Analysis

Cetiedil, as the citrate salt, is highly acidic at millimolar concentrations . The UV absorption extinction coefficient at 233 nm, Em, is 2796 M-1 an-1 .

Scientific Research Applications

  • Antisickling Properties in Sickle Cell Disease : Cetiedil has been identified as a potential antisickling agent, particularly effective in relieving painful crises in sickle cell anemia. It does not affect oxygen affinity or the solubility of deoxyhemoglobin S but appears to influence erythrocyte sodium or potassium movements, which in turn may increase cell water content and dilute cell hemoglobin, thus inhibiting sickling (Berkowitz & Orringer, 1981).

  • Effects on Erythrocyte Membrane Cation Permeability : Studies have shown that Cetiedil can inhibit the specific increase in potassium permeability following a rise in cytoplasmic calcium concentration and cause a rise in passive sodium movements. These effects on cell ion and water movements are significant in the process of sickling (Berkowitz, Orringer, Schmidt, Asakura, & Schwartz, 1981-1982).

  • Potential Use in Cardiovascular Disease : Cetiedil has been used in cases of chronic cardiovascular disease in Europe, showing properties that could be beneficial in such conditions (Benjamin, Kokkini, & Peterson, 1980).

  • Antiarrhythmic Activity : It also has been studied for its antiarrhythmic activity, particularly in cases of digitalic arrhythmias and ventricular fibrillation, suggesting a potential role in the treatment of heart rhythm troubles (Haring, Mesangeau, Huet, & Aurousseau, 1980).

  • Interaction with Cholinergic Functions : Cetiedil is a potent blocker of acetylcholine and choline fluxes, impacting synaptic functions related to cholinergic neurotransmission (Gaudry-Talarmain, Diebler, Robba, Lancelot, Lesbats, & Israël, 1989).

  • Inhibition of Calmodulin-Stimulated Enzyme Activity : Cetiedil inhibits calmodulin-stimulated cyclic nucleotide phosphodiesterase and Ca2+-ATPase activities, showing its potential effect on cellular signaling pathways (Levine, Berkowitz, & Orringer, 1984).

  • Pharmacokinetics in Sickle Cell Anemia : A pharmacokinetic study of cetiedil in individuals with sickle cell anemia showed that while effective in vitro, further clinical studies are necessary to establish an optimal dosing regimen (Orringer, Powell, Cross, Rogers, Wojcieszyn, Phillips, Reed, Ng, & Berkowitz, 1986).

  • Effects on Acetylcholine Release : Cetiedil inhibits the calcium-dependent release of acetylcholine in the nerve electroplaque junction of Torpedo marmorata, indicating a role in modulating neurotransmitter release processes (Morot Gaudry‐Talarmain, Israël, Lesbats, & Morel, 1987).

Future Directions

Differences in the biological actions of the enantiomers of Cetiedil indicate that a more extensive study could be rewarding in relation to the use of the enantiomers both in therapeutics and in the study of K+ channels .

properties

IUPAC Name

2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNICIJVQJJHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16199-90-9 (hydrochloride), 16286-69-4 (citrate[1:1])
Record name Cetiedil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70864474
Record name Cetiedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetiedil

CAS RN

14176-10-4
Record name Cetiedil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14176-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetiedil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetiedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetiedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cetiedil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETIEDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621RT200TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetiedil
Reactant of Route 2
Reactant of Route 2
Cetiedil
Reactant of Route 3
Reactant of Route 3
Cetiedil
Reactant of Route 4
Reactant of Route 4
Cetiedil
Reactant of Route 5
Reactant of Route 5
Cetiedil
Reactant of Route 6
Reactant of Route 6
Cetiedil

Citations

For This Compound
771
Citations
LJ Benjamin, LR Berkowitz, E Orringer, VN Mankad… - 1986 - ashpublications.org
We have recently completed a double-blind, placebo-controlled, noncrossover study, the goal of which was to determine whether cetiedil citrate (cetiedil) could affect the course of vaso-…
Number of citations: 75 ashpublications.org
JB Wolach, TD Coates, DY Tzeng, RL Baehner… - 1983 - ashpublications.org
Cetiedil citrate monohydrate inhibits sickling of red cells and aggregation of platelets. We assessed its ability to attenuate polymorphonuclear leukocyte (PMN) function. PMN …
Number of citations: 9 ashpublications.org
YM Gaudry‐Talarmain, M Israël… - Journal of …, 1987 - Wiley Online Library
… because this compound is sold as a mixture of cetiedil with an excipient, we repeated the experiments using the pure compound cetiedil, which was a gift from Innothera Laboratory and …
Number of citations: 14 onlinelibrary.wiley.com
CJ Roxburgh, CR Ganellin, MAR Shiner… - Journal of pharmacy …, 1996 - academic.oup.com
Cetiedil ((±)-2−cyclohexyl-2-(3−thienyl)ethanoic acid 2-(hexahydro-1H-azepin-1−yl) ethyl ester) possesses anti-sickling and analgesic, antispasmodic, local anaesthetic and vasodilator …
Number of citations: 14 academic.oup.com
LJ Benjamin, G Kokkini, CM Peterson - Blood, 1980 - Elsevier
… with cetiedil during crises. The present study was undertaken to determine the effect of cetiedil on … We also sought to assess the potential usefulness of cetiedil in combination with drugs …
Number of citations: 53 www.sciencedirect.com
WF Schmidt, T Asakura… - The Journal of Clinical …, 1982 - Am Soc Clin Investig
… Our results show that cetiedil causes marked increases in the net transport of both sodium and potassium. Such cetiedil-induced changes are enhanced by the cardiac glycoside …
Number of citations: 45 www.jci.org
C Narasimhan, LWM Fung - Journal of pharmaceutical …, 1986 - Wiley Online Library
… Chromium-51 survival studies of cetiedil-treated sickle cells indicated that cetiedil is not … infusion of cetiedil to male volunteers indicated the development of tolerance.13 Cetiedil is thus …
Number of citations: 9 onlinelibrary.wiley.com
T Asakura, ST Ohnishi, K Adachi… - Proceedings of the …, 1980 - National Acad Sciences
… not significantly affected by cetiedil. Erythrocytes treated with high concentrations of cetiedil were swollen and became spheroidal. The antisickling effects of cetiedil might be due to an …
Number of citations: 71 www.pnas.org
LR Berkowitz, EP Orringer - American journal of hematology, 1984 - Wiley Online Library
… by which cetiedil acts on the Gardos pathway. We have measured the effect of cetiedil on Ca … We have studied cetiedil’s effect on anion conductance, since a drug capable of preventing …
Number of citations: 21 onlinelibrary.wiley.com
YM Gaudry-Talarmain, MF Diebler, M Robba… - European journal of …, 1989 - Elsevier
Cetiedil is a potent blocker of acetylcholine and choline fluxes. Several analogs of this compound have been synthesized and their effect on acetylcholine (ACh) and choline fluxes in …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.